molecular formula C11H20N2O3 B3233910 [2-(Acetyl-methyl-amino)-cyclohexylamino]-acetic acid CAS No. 1353958-21-0

[2-(Acetyl-methyl-amino)-cyclohexylamino]-acetic acid

Cat. No.: B3233910
CAS No.: 1353958-21-0
M. Wt: 228.29 g/mol
InChI Key: WHULBMMYJHPGMP-UHFFFAOYSA-N
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Description

[2-(Acetyl-methyl-amino)-cyclohexylamino]-acetic acid: is an organic compound that features both amine and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Acetyl-methyl-amino)-cyclohexylamino]-acetic acid typically involves the following steps:

    Formation of the cyclohexylamine derivative: Cyclohexylamine is reacted with acetyl chloride under basic conditions to form N-acetyl-cyclohexylamine.

    Introduction of the methyl group: The N-acetyl-cyclohexylamine is then methylated using methyl iodide in the presence of a base such as sodium hydride.

    Formation of the amino acid: The resulting N-acetyl-N-methyl-cyclohexylamine is then reacted with chloroacetic acid under basic conditions to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides.

    Reduction: Reduction of the compound can lead to the formation of secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

Chemistry:

    Synthesis of complex molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It can serve as a ligand in catalytic reactions.

Biology and Medicine:

    Drug development: The compound’s structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting the central nervous system.

    Biochemical studies: It can be used in studies of enzyme interactions and metabolic pathways.

Industry:

    Material science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which [2-(Acetyl-methyl-amino)-cyclohexylamino]-acetic acid exerts its effects involves its interaction with various molecular targets. The acetyl and amino groups allow it to interact with enzymes and receptors, potentially inhibiting or activating them. The cyclohexyl group provides steric bulk, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Cyclohexylamine: Shares the cyclohexylamine core but lacks the acetyl and methyl groups.

    N-acetyl-cyclohexylamine: Similar but lacks the methyl group.

    N-methyl-cyclohexylamine: Similar but lacks the acetyl group.

Uniqueness:

    Structural Complexity:

Properties

IUPAC Name

2-[[2-[acetyl(methyl)amino]cyclohexyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-8(14)13(2)10-6-4-3-5-9(10)12-7-11(15)16/h9-10,12H,3-7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHULBMMYJHPGMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCCCC1NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501252601
Record name Glycine, N-[2-(acetylmethylamino)cyclohexyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501252601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353958-21-0
Record name Glycine, N-[2-(acetylmethylamino)cyclohexyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353958-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[2-(acetylmethylamino)cyclohexyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501252601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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